Cas no 139629-59-7 (Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside)
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside Chemical and Physical Properties
Names and Identifiers
-
- a-D-Glucopyranoside, 2-propen-1-yl2-deoxy-4,6-O-(1-methylethylidene)-2-[(2,2,2-trifluoroacetyl)amino]-
- ALLYL 2-DEOXY-4,6-O-ISOPROPYLIDENE-2-(TRIFLUOROACETAMIDO)-A-D-GLUCOPYRANOSIDE
- N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-2,2,2-trifluoroacetamide
- 1-O-Allyl-2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-
- A-D-glucopyranoside
- Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside
- N-((2S,4aS,3R,4R,8aR)-4-hydroxy-6,6-dimethyl-2-prop-2-enyloxy(2H-3,4,5,6,7,8,4 a,8a-octahydro-5,7-dioxachromen-3-yl))-2,2,2-trifluoroacetamide
- a-D-Glucopyranoside,2-propen-1-yl2-deoxy-4,6-O-(1-methylethylidene)-2-[(2,2,2-trifluoroacetyl)amino]-
- 139629-59-7
- IBHZTQBRCYUFOV-ILAIQSSSSA-N
- DTXSID50568266
- SCHEMBL7136442
- N-((4AR,6S,7R,8R,8aS)-6-(allyloxy)-8-hydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)-2,2,2-trifluoroacetamide
- AKOS024386621
- 1-o-Allyl-2-deoxy-4,6-o-isopropylidene-2-(trifluoroacetamido)-alpha-D-gluco-pyranoside
- Prop-2-en-1-yl 2-deoxy-4,6-O-(1-methylethylidene)-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside
- Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside
-
- Inchi: 1S/C14H20F3NO6/c1-4-5-21-11-8(18-12(20)14(15,16)17)9(19)10-7(23-11)6-22-13(2,3)24-10/h4,7-11,19H,1,5-6H2,2-3H3,(H,18,20)/t7-,8-,9-,10-,11+/m1/s1
- InChI Key: IBHZTQBRCYUFOV-ILAIQSSSSA-N
- SMILES: FC(C(N[C@H]1[C@@H](OCC=C)O[C@@H]2COC(C)(C)O[C@H]2[C@@H]1O)=O)(F)F
Computed Properties
- Exact Mass: 355.12400
- Monoisotopic Mass: 355.12427184g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 484
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 86.2Ų
Experimental Properties
- Melting Point: 94-96 °C(lit.)
- PSA: 86.25000
- LogP: 0.86430
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside Security Information
- WGK Germany:3
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A206875-100mg |
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside |
139629-59-7 | 100mg |
$ 260.00 | 2022-06-08 | ||
| TRC | A206875-200mg |
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside |
139629-59-7 | 200mg |
$ 435.00 | 2022-06-08 |
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside
Comprehensive Overview of Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside (CAS No. 139629-59-7)
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside (CAS No. 139629-59-7) is a specialized carbohydrate derivative widely utilized in organic synthesis and pharmaceutical research. This compound belongs to the class of glycosides, featuring a unique isopropylidene protecting group and a trifluoroacetamido moiety, which enhance its reactivity and stability in synthetic applications. Researchers and industry professionals frequently search for this compound due to its role in glycosylation reactions, carbohydrate chemistry, and drug development.
The structural complexity of Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside makes it a valuable intermediate in the synthesis of glycoconjugates and oligosaccharides. Its allyl group provides a versatile handle for further functionalization, while the isopropylidene group protects hydroxyl functionalities during multi-step reactions. This compound is particularly relevant in the context of bioconjugation and targeted drug delivery systems, which are trending topics in modern pharmaceutical research.
In recent years, the demand for custom glycosylation reagents like CAS No. 139629-59-7 has surged, driven by advancements in glycobiology and precision medicine. Scientists often inquire about its synthetic protocols, solubility properties, and handling precautions to optimize experimental outcomes. Additionally, its compatibility with enzymatic glycosylation and click chemistry techniques has expanded its utility in biomaterial engineering and diagnostic probe development.
From an industrial perspective, Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside is often discussed in forums focusing on green chemistry and sustainable synthesis. Researchers explore its potential in catalytic transformations and waste-reducing methodologies, aligning with global sustainability goals. Its stereoselective properties also make it a subject of interest for asymmetric synthesis studies, a hot topic in academic and industrial R&D.
For those working with CAS No. 139629-59-7, understanding its spectroscopic characterization (e.g., NMR, IR, and mass spectrometry data) is critical. Many search queries revolve around its spectral fingerprints and chromatographic purification methods, highlighting the need for reliable reference materials. Furthermore, its stability under various pH conditions and thermal profiles are frequently investigated to ensure reproducibility in lab-scale and pilot-scale applications.
In summary, Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside (CAS No. 139629-59-7) exemplifies the intersection of advanced organic chemistry and applied life sciences. Its multifaceted applications—from glycan array fabrication to therapeutic agent design—underscore its importance in contemporary research. As innovations in glycoengineering and biopharmaceuticals continue to evolve, this compound will likely remain a cornerstone in the toolkit of synthetic chemists and biotechnologists worldwide.
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